

Disitertide Diammonium: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Disitertide diammonium	
Cat. No.:	B15620388	

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disitertide, also known as P144, is a synthetic peptide inhibitor of Transforming Growth Factor-beta 1 (TGF- β 1). It is also reported to exhibit inhibitory induce apoptosis.[1][2][3] These characteristics make it a compound of significant interest for research in fibrosis, oncology, and inflammatory disease protocols for the research use of **Disitertide diammonium**, focusing on its delivery methods, relevant signaling pathways, and experimental procedu

Mechanism of Action

Disitertide is a 14-amino acid peptide derived from the sequence of the TGF- β type III receptor (betaglycan).[3][4] Its primary mechanism of action is 1 receptors.[2][3][5] This interruption of TGF- β 1 signaling leads to the downregulation of downstream pathways, including the canonical Smad pathway.

Furthermore, Disitertide has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][3][4] The in apoptotic and anti-proliferative effects observed in various cell lines.[3][4]

Signaling Pathways

The signaling pathways primarily affected by Disitertide are the TGF-β/Smad and PI3K/Akt pathways. A potential interplay with the PTPN14/YAP-TAZ influenced by TGF-β signaling, is also an area of active investigation.

▶ DOT source for TGF-β/Smad Signaling Pathway Diagram



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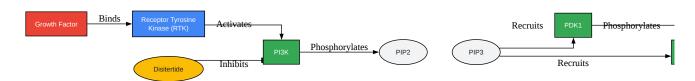




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Figure 1: Disitertide's inhibition of the TGF- β /Smad pathway.

▶ DOT source for PI3K/Akt Signaling Pathway Diagram



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Figure 2: Disitertide's inhibition of the PI3K/Akt pathway.

In Vitro Applications Cell-Based Assays

Disitertide has been utilized in a variety of cell-based assays to investigate its effects on cell proliferation, apoptosis, migration, and signaling.

Table 1: Summary of In Vitro Studies with Disitertide

Cell Line	Concentration Range	Incubation Time	Observed Effects
MC3T3-E1 (mouse osteoblast precursor)	100 μg/mL	4 h	Suppressed PI3K and p-Akt € Induced Bax expression.
A172, U-87 MG (human glioblastoma)	10 - 200 μg/mL	Not specified	Affected proliferation, induced and anoikis.
LoVo, SW480 (human colorectal carcinoma)	Not specified	Not specified	Reduced cell migration and ir
LINC00941-overexpressing cells	10 μΜ	Not specified	Increased mRNA and protein 1 and E-cadherin.

Protocol: Western Blot Analysis of p-SMAD2/3 and p-Akt

This protocol describes the detection of phosphorylated SMAD2/3 and Akt in cell lysates following Disitertide treatment to assess its inhibitory activity

▶ DOT source for Western Blot Workflow



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code Code
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F -> G;
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G -> H; H -> I; I -> J;
} " alt="Western Blot Workflow" width="760">
Figure 3: General workflow for Western Blot analysis.
Materials:
Cells of interest
Disitertide diammonium
• TGF-β1 (for stimulation)
Complete cell culture medium
Phosphate-buffered saline (PBS)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
PVDF or nitrocellulose membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
• Primary antibodies (anti-p-SMAD2/3, anti-p-Akt, anti-total SMAD2/3, anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
Cell Culture and Treatment:
Plate cells at a suitable density and allow them to adhere overnight.
Starve the cells in serum-free medium for 4-6 hours.
Pre-treat the cells with various concentrations of Disitertide for 1-2 hours.
• Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation. For p-Akt analysis, stimulation with a stype.
• Cell Lysis:
Wash the cells twice with ice-cold PBS.
Add ice-cold RIPA buffer to the plate and scrape the cells.



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- Incubate on ice for 30 minutes, vortexing occasionally.
- o Centrifuge at 14,000 x g for 15 minutes at 4°C.
- · Collect the supernatant containing the protein lysate.
- · Protein Quantification:
 - o Determine the protein concentration of each lysate using a BCA assay.
- · Sample Preparation and SDS-PAGE:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - o Boil the samples at 95-100°C for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- · Protein Transfer:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- · Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - o Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- · Detection:
 - · Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
- · Analysis:
 - · Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.

In Vivo Applications

Disitertide has been investigated in several preclinical animal models, primarily for its anti-fibrotic effects. The main delivery methods explored are top

Table 2: Summary of In Vivo Studies with Disitertide

| Animal Model | Delivery Method | Dosage | Treatment Duration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Nude mice with human hy for 2 weeks | Promoted scar maturation and improved morphology; 83.3% successful shedding of xenografts. |[3] | | Rabbits with radiotherapy-induce Repeated at 24-72h post-radiation | Reduced collagen deposition and p-Smad2/3 levels. |[4] |

Protocol: Topical Delivery of Disitertide in a Mouse Model of Skin Fibrosis

This protocol is based on a study using a human hypertrophic scar model in nude mice.[3]

▶ DOT source for Topical Delivery Experimental Workflow



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Figure 4: Workflow for topical Disitertide delivery in a mouse model.

} " alt="Topical Delivery Experimental Workflow" width="760">

Materials:

- Nude mice
- · Human hypertrophic scar tissue
- Disitertide diammonium
- Lipogel base (A suitable vehicle for topical peptide delivery should be chosen, potentially a pluronic lecithin organogel or similar)
- Surgical instruments
- Anesthesia

Procedure:

- Scar Xenograft Implantation:
 - Anesthetize the nude mice.
 - $\circ~$ Implant human hypertrophic scar tissue subcutaneously on the back of the mice.
 - $\circ\;$ Allow for a recovery period and for the xenografts to establish.
- Preparation of Disitertide Lipogel:
 - o Dissolve Disitertide diammonium in a small amount of aqueous buffer.
 - Incorporate the Disitertide solution into the lipogel base to achieve a final concentration of 300 μg/mL. Ensure thorough and homogenous mixing
- Topical Application:



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- · Apply a defined amount of the Disitertide-containing lipogel or a placebo lipogel directly onto the skin overlying the scar xenograft.
- Repeat the application daily for the duration of the study (e.g., 2 weeks).
- · Monitoring and Analysis:
 - Visually assess and photograph the xenografts regularly to monitor changes in size, color, and texture.
 - At the end of the study, euthanize the mice and excise the xenografts and surrounding skin.
 - o Perform histological analysis (e.g., H&E, Masson's trichrome) to assess scar morphology and collagen deposition.
 - Conduct immunohistochemical staining for fibrosis markers (e.g., α-SMA, p-SMAD2/3).

Protocol: Intravenous Delivery of Disitertide in a Rabbit Model of Radiotherapy-Induced F

This protocol is adapted from a study investigating the anti-fibrotic effects of Disitertide in a rabbit model of brachytherapy-induced muscle fibrosis.[4]

Materials:

- · New Zealand White rabbits
- · Disitertide diammonium
- Sterile buffer for injection (e.g., 0.1 M carbonic acid, pH 9.5, or a commercially available formulation vehicle)
- · Anesthesia and analgesia
- · Brachytherapy equipment
- Surgical instruments
- · IV administration supplies (catheters, syringes)

Procedure:

- Induction of Radiotherapy-Induced Fibrosis:
 - Anesthetize the rabbits.
 - Surgically implant brachytherapy catheters into the target muscle (e.g., hamstring).
 - o Deliver a single high dose of radiation (e.g., 20 Gy) to induce fibrosis.
- Preparation of Disitertide Solution for Injection:
 - Aseptically reconstitute lyophilized Disitertide diammonium in the sterile buffer to the desired concentration. Sonication may be required to ach
 and 50% saline can also be considered for a suspended solution.[1][6]
- Intravenous Administration:
 - o Administer the Disitertide solution intravenously via the marginal ear vein. The dosage used in the cited study was approximately 3.5 mg/kg.[4]
 - $\circ\;$ Administer a placebo (buffer only) to the control group.
 - $\circ\,$ Repeat the administration at 24 and 72 hours post-radiation.
- Post-Treatment Monitoring and Analysis:



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- o Monitor the animals for any adverse effects.
- o After a set period (e.g., 4 weeks), euthanize the rabbits and collect the irradiated muscle tissue.
- Perform histological analysis (e.g., Masson's trichrome) to quantify collagen deposition.
- Conduct immunohistochemistry to assess the levels of p-SMAD2/3 in the tissue.

Data Presentation

Table 3: Quantitative Data on Disitertide's In Vivo Efficacy

Parameter	Animal Model	Treatment	Result
Scar Xenograft Shedding	Nude mice with human hypertrophic scar xenografts	300 μg/mL topical Disitertide lipogel daily for 2 weeks	83.3% successful shedding
Collagen Deposition	Rabbit model of radiotherapy-induced fibrosis	~3.5 mg/kg IV Disitertide at 24h & 72h post-radiation	Significant reduction in collag area compared to placebo.
p-Smad2/3 Levels	Rabbit model of radiotherapy-induced fibrosis	~3.5 mg/kg IV Disitertide at 24h & 72h post-radiation	Significant reduction in Smad phosphorylation levels compa placebo.

Solubility and Formulation

Disitertide diammonium is a peptide with specific solubility characteristics.

- In Vitro: Soluble in DMSO (up to 10 mg/mL with sonication) and water (up to 9.09 mg/mL with sonication and pH adjustment to 9 with NH3·H2O).[1]
- In Vivo: A suspended solution of up to 5 mg/mL can be prepared in a vehicle of 50% PEG300 and 50% saline, requiring sonication.[1][6] Another fo DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

For intravenous administration in rabbits, a study reported resuspending the peptide in a buffer of 0.1 M carbonic acid at pH 9.5 and sonicating to obti

Conclusion

Disitertide is a promising research tool for investigating TGF- β 1 and PI3K-mediated cellular processes. The provided protocols and application notes vivo research settings. Researchers should optimize these protocols based on their specific experimental needs and cell/animal models. Further inve and a more detailed pharmacokinetic profile will enhance the understanding and application of this peptide. The potential interaction with the PTPN14

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